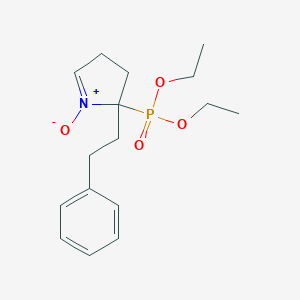

2-(Diethoxyphosphoryl)-2-phenethyl-3,4-dihydro-2H-pyrrole 1-Oxide

描述

准备方法

Deppepo is synthesized through a multi-step process involving the reaction of diethyl phosphite with phenethylamine, followed by cyclization and oxidation steps. The synthetic route typically involves:

Reaction of diethyl phosphite with phenethylamine: This step forms the intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the pyrrole ring.

Oxidation: The final step involves the oxidation of the pyrrole ring to form the nitroxide radical.

化学反应分析

Deppepo undergoes several types of chemical reactions, including:

Oxidation: Deppepo can react with various oxidizing agents to form different oxidation products.

Reduction: It can be reduced to its corresponding hydroxylamine derivative.

Substitution: Deppepo can undergo substitution reactions, particularly at the phosphorus atom.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Spin Trapping in Free Radical Studies

DEPPEPO is primarily recognized for its role as a spin trap , which is crucial in detecting free radicals. It has demonstrated the ability to trap superoxide and hydroxyl radicals effectively, making it a valuable tool in studies related to oxidative stress and radical-mediated damage. The half-life of DEPPEPO's spin adducts is approximately 13.4 minutes, allowing for reliable detection in both in vitro and in vivo experiments .

Myocardial Ischemia/Reperfusion Injury

One of the most significant applications of DEPPEPO is as a probe for free radical formation during myocardial ischemia/reperfusion injury. This condition is characterized by oxidative stress due to the reintroduction of blood flow after a period of ischemia. By using DEPPEPO, researchers can monitor the formation of harmful free radicals during this process, providing insights into potential therapeutic interventions .

Lipophilicity Studies

DEPPEPO's lipophilic nature enhances its applicability in biological systems. The presence of a phenethyl group contributes to its lipophilicity, allowing it to penetrate biological membranes more effectively than other spin traps . This property is particularly beneficial when investigating cellular processes involving free radicals.

Case Studies

作用机制

Deppepo exerts its effects by trapping free radicals and forming stable spin adducts. The nitroxide radical in Deppepo reacts with free radicals, such as superoxide and hydroxyl radicals, to form stable adducts that can be detected and quantified using ESR. This mechanism allows researchers to study the presence and behavior of free radicals in various systems .

相似化合物的比较

Deppepo is similar to other spin traps, such as 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) and 5-(diethoxyphosphoryl)-5-phenethyl-1-pyrroline N-oxide (DEPPEPO). Deppepo has unique properties that make it particularly effective in trapping superoxide and hydroxyl radicals. Its lipophilic nature allows it to interact with hydrophobic environments, such as cell membranes, making it a valuable tool in studying oxidative stress in biological systems .

Similar compounds include:

DEPMPO: Another spin trap used for detecting free radicals.

DEPPEPO: A lipophilic analog of DEPMPO with similar applications.

Deppepo’s unique combination of lipophilicity and spin-trapping ability makes it a versatile and valuable compound in scientific research.

生物活性

2-(Diethoxyphosphoryl)-2-phenethyl-3,4-dihydro-2H-pyrrole 1-Oxide, commonly referred to as DEPPEPO, is a compound notable for its applications in biological and chemical research. This article delves into its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C16H24NO4P

- Molecular Weight : 325.34 g/mol

- CAS Number : 436099-08-0

- Physical State : Off-white to pale yellow solid

- Melting Point : 73°C

- Solubility : Soluble in chloroform and methanol

DEPPEPO functions primarily as a spin trap , which is a type of chemical probe used to detect free radicals. Its ability to stabilize free radicals makes it particularly useful in studying oxidative stress during various biological processes, especially in myocardial ischemia/reperfusion injury. The compound captures free radicals, allowing for their identification and quantification through electron paramagnetic resonance (EPR) spectroscopy.

Cardioprotection

Research indicates that DEPPEPO can mitigate oxidative stress in cardiac tissues. A study demonstrated that administering DEPPEPO during myocardial ischemia significantly reduced the formation of reactive oxygen species (ROS), leading to improved cardiac function post-reperfusion. This suggests a potential role in developing cardioprotective therapies.

Neuroprotective Effects

In neurobiology, DEPPEPO has been investigated for its neuroprotective properties against oxidative damage. It has shown promise in models of neurodegenerative diseases where oxidative stress is a contributing factor. The compound's ability to trap free radicals may help preserve neuronal integrity and function.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Cardiac Ischemia Model | Evaluate the effect of DEPPEPO on myocardial injury | DEPPEPO reduced ROS levels and improved recovery of cardiac function post-ischemia. |

| Neurodegeneration Study | Assess neuroprotective effects in oxidative stress models | DEPPEPO administration led to decreased neuronal cell death and improved behavioral outcomes in rodent models. |

Research Findings

- Oxidative Stress Reduction : In vitro studies have shown that DEPPEPO significantly decreases oxidative stress markers in cardiac myocytes exposed to ischemic conditions .

- EPR Spectroscopy Applications : Utilizing EPR spectroscopy, researchers have successfully identified the radical adducts formed by DEPPEPO under oxidative stress conditions, confirming its efficacy as a spin trap .

- Potential Drug Development : Given its protective effects against oxidative damage, there is ongoing research into formulating DEPPEPO as a therapeutic agent for conditions exacerbated by oxidative stress, such as heart disease and neurodegenerative disorders .

属性

IUPAC Name |

2-diethoxyphosphoryl-1-oxido-2-(2-phenylethyl)-3,4-dihydropyrrol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24NO4P/c1-3-20-22(19,21-4-2)16(12-8-14-17(16)18)13-11-15-9-6-5-7-10-15/h5-7,9-10,14H,3-4,8,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXULNBGZSYFARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1(CCC=[N+]1[O-])CCC2=CC=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393118 | |

| Record name | DEPPEPO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436099-08-0 | |

| Record name | DEPPEPO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。